N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide
CAS No.:
Cat. No.: VC20050877
Molecular Formula: C24H25N3O4
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N3O4 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C24H25N3O4/c1-30-18-12-17(13-19(14-18)31-2)25-22(28)15-27-24(29)21-11-7-6-10-20(21)23(26-27)16-8-4-3-5-9-16/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3,(H,25,28) |
| Standard InChI Key | MZGXMOUVSDTQRW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4)OC |
Introduction
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is a complex organic compound classified under the category of acetamides. It features a tetrahydrophthalazin ring system, making it a heterocyclic compound. This classification is crucial for understanding its potential biological activities and interactions.
Synthesis Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide involves multi-step reactions. Common approaches include the use of acetic anhydride or acetyl chloride for acetylation and various catalysts to facilitate cyclization. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Synthesis Steps:
-
Preparation of Starting Materials: This involves preparing the necessary precursors, such as the tetrahydrophthalazin core and the dimethoxyphenyl group.
-
Acetylation and Cyclization: These steps are critical for forming the final compound structure.
-
Purification: Techniques like recrystallization may be used to purify the final product.
Potential Biological Activities:
-
Pharmacological Properties: The compound's heterocyclic structure suggests potential biological activity, but specific mechanisms of action are not fully elucidated.
-
Future Research Directions: In-depth studies focusing on its interaction with biological targets could reveal its therapeutic potential.
Spectral Techniques:
-
Infrared Spectroscopy: Useful for identifying functional groups.
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure.
Future Research Needs:
-
In Vitro and In Vivo Studies: Necessary to determine the compound's biological activity and safety.
-
Structure Optimization: Could enhance the compound's therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume